Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-

Description

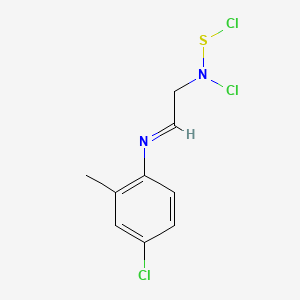

Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, is a sulfenyl chloride derivative characterized by a complex substituent structure. The compound features a sulfenyl chloride (–SCl) group bound to an amide backbone, with a substituted phenyl ring (4-chloro-2-methylphenyl) linked via an imino (–N=CH–) group. This structural arrangement confers unique reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Properties

CAS No. |

61717-75-7 |

|---|---|

Molecular Formula |

C9H9Cl3N2S |

Molecular Weight |

283.6 g/mol |

IUPAC Name |

[chloro-[2-(4-chloro-2-methylphenyl)iminoethyl]amino] thiohypochlorite |

InChI |

InChI=1S/C9H9Cl3N2S/c1-7-6-8(10)2-3-9(7)13-4-5-14(11)15-12/h2-4,6H,5H2,1H3 |

InChI Key |

ZHEQOGLBEPPEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CCN(SCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, typically involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with sulfur monochloride to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiols, sulfides, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, involves its reactivity with various nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify molecular structures and introduce functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and stability can be inferred by comparing it to analogs with overlapping functional groups or structural motifs. Below is a detailed analysis of key similarities and differences:

Di-N-butyl Amidosulfenyl Chloride-d18

- Structure: Features a sulfenyl chloride group (–SCl) attached to an amide, but with di-N-butyl substituents instead of the aromatic imino-methyl-phenyl system.

- Reactivity: The aliphatic substituents in Di-N-butyl amidosulfenyl chloride enhance solubility in non-polar solvents but reduce electrophilicity compared to the aromatic analog. Deuterated variants (e.g., -d18) are typically used in kinetic isotope effect studies or metabolic tracing .

- Applications : Primarily employed in isotopic labeling for mechanistic studies, contrasting with the hypothetical use of the target compound in synthetic chemistry.

Methyl 2-((4-Hydroxyphenyl)amino)acetate Hydrochloride

- Structure: Contains an aromatic amine (–NH–C6H4–OH) and ester group, differing from the sulfenyl chloride and imino-methyl groups in the target compound.

- Chemical Behavior: The hydrochloride salt form increases water solubility, whereas the sulfenyl chloride in the target compound is likely moisture-sensitive. The phenolic –OH group in this analog enables hydrogen bonding, absent in the chloro-substituted phenyl ring of the target compound .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure: Shares a chloromethyl-substituted aromatic ring but lacks the sulfenyl chloride and imino-methyl groups.

- The nitro group in this imidazole derivative enhances electrophilicity, akin to the sulfenyl chloride’s reactivity .

- Applications : Reported in medicinal chemistry for antimicrobial studies, suggesting that the target compound may also find niche biological applications.

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C10H11Cl2N2S | Sulfenyl chloride, imino-methyl | ~273.2 (estimated) | High electrophilicity, moisture-sensitive |

| Di-N-butyl Amidosulfenyl Chloride-d18 | C9D18ClNS | Sulfenyl chloride, deuterated | ~217.6 (exact) | Isotopic labeling, moderate solubility |

| Methyl 2-((4-Hydroxyphenyl)amino)acetate HCl | C9H12ClNO3 | Hydrochloride salt, phenolic –OH | 217.65 | Water-soluble, hydrogen-bonding capacity |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C12H12ClN3O2 | Chloromethyl, nitro, imidazole | 283.70 | Electrophilic aromatic substitution |

Research Findings and Limitations

- Synthetic Challenges : The target compound’s sulfenyl chloride group is prone to hydrolysis, necessitating anhydrous conditions during synthesis (similar to SOCl2-mediated reactions in ) .

- Stability : Aromatic sulfenyl chlorides are generally less stable than aliphatic analogs (e.g., Di-N-butyl variant), limiting their shelf life .

- Biological Potential: Structural analogs like the nitroimidazole derivative () exhibit antimicrobial activity, suggesting the target compound could be explored for similar properties .

Biological Activity

Amidosulfenyl chloride, specifically the compound (((4-chloro-2-methylphenyl)imino)methyl)methyl- , is a member of the sulfonamide family known for its diverse biological activities. This article explores its antibacterial, cytotoxic, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is crucial for its biological activity. Sulfonamides are characterized by the presence of a sulfonyl group (–SO₂–) attached to an amine. The specific structure of amidosulfenyl chloride allows it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including amidosulfenyl chloride.

- Mechanism of Action : Sulfonamides inhibit bacterial growth by targeting the enzyme dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

- Case Studies : In a comparative study, compounds similar to amidosulfenyl chloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 4b and 6b showed high binding affinities for S. aureus DHPS with IC50 values indicating effective inhibition .

| Compound | Target Bacteria | IC50 (µg/mL) | Binding Affinity |

|---|---|---|---|

| 4b | S. aureus | 7.81 | High |

| 6b | E. coli | 7.81 | High |

Cytotoxicity and Apoptosis

The cytotoxic effects of amidosulfenyl chloride have also been investigated:

- Cytotoxicity Assays : The MTT assay revealed significant cytotoxicity against various cancer cell lines. For example, compounds related to amidosulfenyl chloride exhibited IC50 values ranging from 90 µg/mL to 152 µg/mL against fibroblast L929 cells, indicating their potential as anticancer agents .

- Apoptosis Induction : Flow cytometry analysis demonstrated that these compounds can induce apoptosis in cancer cells, further supporting their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of amidosulfenyl chloride:

- Functional Groups : The presence of specific functional groups significantly influences the biological activity. For instance, bulky hydrophobic groups enhance antibacterial activity, whereas hydrophilic groups may reduce it .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile:

- Mutagenicity and Allergenicity Tests : Results from Ames tests indicated that compounds related to amidosulfenyl chloride do not exhibit mutagenic properties. Moreover, no significant allergenic reactions were observed in standard tests .

- Safety Margins : Toxicological assessments suggest that while some compounds show skin sensitization potential, overall toxicity levels remain within acceptable limits for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.